1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

Beschreibung

Contextualization of 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE (B151751) within Fluorocarbon Chemistry

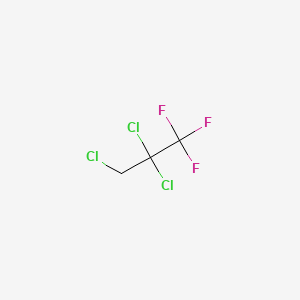

This compound is a specific polyhalogenated propane (B168953) with the chemical formula C₃H₂Cl₃F₃. scbt.comazurewebsites.net It belongs to the family of hydrochlorofluorocarbons (HCFCs). The structure of this compound is based on a three-carbon propane backbone. A single chlorine atom is attached to the first carbon, two chlorine atoms are on the second carbon, and three fluorine atoms are located on the third carbon. This arrangement of different halogen atoms on the carbon chain creates a highly polarized molecule with a significant electron-withdrawing trifluoromethyl group (-CF₃).

In the broader context of fluorocarbon chemistry, compounds like this compound are significant due to the unique properties imparted by fluorine atoms. Fluorocarbons, which contain carbon-fluorine bonds, are known for their high thermal stability and chemical inertness. The presence of both chlorine and fluorine atoms in HCFCs like this one provides a balance of properties. For instance, some fluorinated compounds are noted for their ability to dissolve large quantities of oxygen. libretexts.org

The specific arrangement of atoms in this compound makes it an interesting subject for research in synthetic chemistry, as it can serve as a building block for other complex fluorinated molecules. cymitquimica.com Its isomers, such as 1,1,1-trichloro-3,3,3-trifluoropropane (B3429005) and 1,1,3-trichloro-1,2,2-trifluoropropane, also exist and have been studied. nih.govguidechem.comnist.gov

Table 1: Physical and Chemical Properties of Trichlorotrifluoropropane Isomers

| Property | This compound | 1,1,1-Trichloro-3,3,3-trifluoropropane | 1,1,3-Trichloro-1,2,2-trifluoropropane |

|---|---|---|---|

| CAS Number | 7125-83-9 scbt.com | 7125-84-0 nih.govnist.gov | 421-99-8 guidechem.com |

| Molecular Formula | C₃H₂Cl₃F₃ scbt.com | C₃H₂Cl₃F₃ nih.govnist.gov | C₃H₂Cl₃F₃ guidechem.com |

| Molecular Weight | 201.4 g/mol scbt.com | 201.40 g/mol nih.gov | 201.4 g/mol guidechem.com |

Note: Data for this table is compiled from multiple sources. Slight variations in values may exist between different references.

Historical Trajectories of Research in Polyhalogenated Alkanes

The study of polyhalogenated alkanes has a rich history dating back to the 19th century. researchgate.net Early research led to the discovery and synthesis of compounds that became commercially significant. For example, chloroform (B151607) (trichloromethane) was first prepared in 1831 and was later used as an anesthetic. byjus.com Another prominent polyhalogenated compound, Dichlorodiphenyltrichloroethane (DDT), was first synthesized in 1874, though its potent insecticidal properties were not recognized until 1939 by Paul Müller, a discovery that earned him a Nobel Prize. geeksforgeeks.orgbyjus.com

Throughout the 20th century, research and development in this field expanded significantly. Carbon tetrachloride was widely used as a cleaning solvent and in fire extinguishers. libretexts.orgbyjus.com The development of chlorofluorocarbons (CFCs) and later hydrochlorofluorocarbons (HCFCs) led to their widespread use as refrigerants, propellants, and solvents due to their favorable physical properties. libretexts.orggeeksforgeeks.org

However, the trajectory of research shifted in the latter half of the 20th century as the environmental impact of some polyhalogenated compounds became a major concern. cymitquimica.com The discovery of the ozone-depleting potential of CFCs and other halogenated compounds led to international regulations and spurred research into finding safer alternatives. byjus.com This has driven modern research towards developing new generations of halogenated compounds with reduced environmental impact and exploring their novel applications in areas such as materials science and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 2: All Compound Names Mentioned

| Compound Name |

|---|

| 1,1,1-Trichloro-3,3,3-trifluoropropane |

| 1,1,3-Trichloro-1,2,2-trifluoropropane |

| This compound |

| Carbon tetrachloride |

| Chloroform |

| Dichlorodiphenyltrichloroethane (DDT) |

| Propane |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Catalytic Fluorination Approaches

Catalytic fluorination represents a fundamental approach for synthesizing fluorinated organic compounds. This method involves the substitution of chlorine atoms with fluorine atoms in a precursor molecule, typically using hydrogen fluoride (B91410) (HF) as the fluorinating agent in the presence of a catalyst.

Gas-phase catalytic fluorination is a widely employed industrial method for producing hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). The process involves reacting a chlorinated hydrocarbon with anhydrous hydrogen fluoride at elevated temperatures in a continuous flow reactor. google.comresearchgate.net For the synthesis of compounds like 1,2,2-trichloro-3,3,3-trifluoropropane (B151751), a suitable polychlorinated propane (B168953) or propene is used as the starting material.

The reaction mechanism generally involves a series of consecutive chlorine/fluorine exchange steps. researchgate.net The efficiency and selectivity of the process are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, the molar ratio of HF to the chlorinated precursor, and the contact time with the catalyst. For instance, in the fluorination of chlorinated propenes, higher temperatures and a larger ratio of HF to the organic feed tend to favor a higher degree of fluorination and selectivity towards the desired product. researchgate.net

The choice of catalyst is critical in gas-phase fluorination to ensure high conversion rates and selectivity.

Chromium Oxyfluoride: Chromium-based catalysts are the most common for these reactions. googleapis.com Typically, a chromium oxide (e.g., Cr₂O₃) precursor is activated by treatment with HF at high temperatures before use. googleapis.comepo.org This activation process, or in-situ fluorination during the initial stages of the reaction, transforms the chromium oxide into highly active chromium oxyfluoride (CrOₓFᵧ) species. google.comresearchgate.netresearchgate.net These oxyfluorides are considered the active sites that facilitate the nucleophilic substitution of chlorine with fluorine. researchgate.net The catalytic activity can be influenced by the physical properties of the chromium oxide precursor, such as its crystalline state and surface area. googleapis.com

FeCl₃: Iron(III) chloride (FeCl₃) is a versatile Lewis acid catalyst used in various organic reactions, including chlorination and dehydrochlorination. researchgate.netgoogle.com While it is a primary catalyst for dehydrochlorination of chlorinated alkanes to form alkenes google.com, its role in fluorination is often as part of a more complex catalytic system. In halogenation reactions, FeCl₃ can facilitate the activation of substrates. researchgate.net

ZnCl₂: Zinc is frequently used as a promoter or co-catalyst in conjunction with chromium-based catalysts. epo.orgresearchgate.net The addition of zinc to a chromium catalyst, often by co-precipitation of their hydroxides followed by calcination, can significantly enhance catalytic activity. epo.orgresearchgate.net Zinc is believed to promote the dispersion of chromium, leading to a greater number of active centers for the Cl/F exchange reaction. researchgate.net It also aids in the fluorination of the chromium species to form the active oxyfluoride sites. researchgate.net

Table 1: Catalysts in Fluorination and Their Roles

| Catalyst/Promoter | Typical Form/Precursor | Primary Role in Synthesis |

|---|---|---|

| Chromium-based | Cr₂O₃, Cr(OH)₃ | Forms active Chromium Oxyfluoride (CrOₓFᵧ) sites for Cl/F exchange. google.comgoogleapis.comresearchgate.net |

| Iron(III) Chloride | FeCl₃ | Primarily a catalyst for dehydrochlorination; can act as a Lewis acid in halogenation systems. researchgate.netgoogle.com |

| Zinc-based | ZnCl₂, ZnO | Promoter for chromium catalysts; enhances dispersion and formation of active sites. epo.orgresearchgate.net |

Dehydrochlorination Reactions in Synthesis

Dehydrochlorination, the elimination of hydrogen chloride (HCl) from a molecule, is a crucial reaction for creating unsaturation (double bonds) in aliphatic chains. This reaction can be used to synthesize alkene precursors, which are then further functionalized. researchgate.net

The synthesis of this compound can involve a dehydrochlorination step to generate a necessary fluorinated propene intermediate. For example, dichlorotrifluoropropane isomers, such as 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa), can undergo dehydrochlorination to produce chlorotrifluoropropenes. google.com One documented pathway is the conversion of HCFC-243fa to 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) by eliminating a molecule of HCl. google.com This reaction can be carried out in an alkaline solution or over a solid catalyst, such as activated carbon. google.com The resulting alkene is a key intermediate that can subsequently be chlorinated.

The selectivity of dehydrochlorination reactions is highly sensitive to the reaction conditions, which dictates the yield and isomeric distribution of the resulting alkene products.

Catalyst: The nature of the catalyst is paramount. Dehydrochlorination of pentachloropropane has shown that the choice of halide anion used as a promoter can significantly affect reactivity, with fluoride anions showing the best performance. researchgate.net Catalysts like alkali metal fluoride modified MgO have been shown to be highly selective for dehydrochlorination while inhibiting side reactions like dehydrofluorination. researchgate.net

Temperature: Reaction temperature is a critical parameter. In the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) catalyzed by FeCl₃, useful reaction temperatures range from 50°C to 300°C, with a preferred range of 100°C to 125°C to optimize selectivity. google.com

Reaction Medium: Dehydrochlorination can be performed in different phases. Liquid-phase reactions often employ an alkaline solution, such as potassium hydroxide (B78521) in alcohol. google.com Gas-phase reactions over solid catalysts like activated carbon or metal oxides are common in industrial processes. researchgate.netgoogle.com The choice of phase and solvent/catalyst system can influence which stereoisomer (e.g., E or Z) of the alkene is preferentially formed. researchgate.net

Table 2: Influence of Conditions on Dehydrochlorination Selectivity

| Reaction Condition | Effect on Selectivity | Example |

|---|---|---|

| Catalyst Type | Determines reaction pathway and inhibits side reactions. | KF or CsF modified MgO favors dehydrochlorination over dehydrofluorination. researchgate.net |

| Temperature | Affects reaction rate and product distribution. | Optimal temperature for FeCl₃-catalyzed dehydrochlorination is ~100-125°C to maximize selectivity. google.com |

| Reaction Phase | Influences reagent interaction and product formation. | Can be performed in liquid phase (alkaline solution) or gas phase (solid catalyst). google.com |

Chlorination of Fluorinated Propenes as Precursors

The final step in one of the primary synthetic routes to this compound involves the chlorination of a fluorinated propene. The alkene intermediates produced via dehydrochlorination, such as 1-chloro-3,3,3-trifluoropropene, serve as the direct precursors.

The reaction involves the addition of chlorine (Cl₂) across the carbon-carbon double bond of the propene. This electrophilic or radical addition breaks the pi bond and forms two new carbon-chlorine single bonds, resulting in a saturated polychloro-fluoropropane. The chlorination of propane and its derivatives can proceed via a free-radical chain mechanism, often initiated by ultraviolet light. libretexts.orglibretexts.org The regioselectivity of the addition—that is, which carbon atom of the former double bond each chlorine atom attaches to—determines the final product isomer. For example, the chlorination of 1-chloro-3,3,3-trifluoropropene (CF₃-CH=CHCl) leads to the saturation of the double bond, yielding a trichlorotrifluoropropane isomer such as the target compound, this compound.

Carbene Synthesis Routes and Analogous Reactions

Carbenes, which are neutral molecules containing a divalent carbon atom with only six valence electrons, are highly reactive intermediates that can be employed in the synthesis of complex molecules. google.com Dichlorocarbene (B158193) (:CCl₂), in particular, is a common reagent in organic chemistry, often generated in situ from chloroform (B151607) (CHCl₃) and a strong base. organic-chemistry.org

The addition of dichlorocarbene to alkenes is a well-established method for the synthesis of gem-dichlorocyclopropanes. organic-chemistry.orgbeilstein-journals.org This reaction proceeds via a [1+2] cycloaddition mechanism. organic-chemistry.org While direct synthesis of this compound via a single carbene addition is not straightforward, a multi-step sequence involving a carbene-derived intermediate is conceivable.

For instance, the reaction of dichlorocarbene with a suitably substituted haloalkene could produce a cyclopropane (B1198618) derivative that can be subsequently rearranged or further functionalized to yield the target compound. A potential substrate for such a reaction could be 1-chloro-3,3,3-trifluoropropene. The addition of dichlorocarbene to this alkene would yield a dichlorocyclopropane derivative containing the trifluoromethyl group. Subsequent ring-opening reactions under specific conditions could then lead to a chlorinated propane backbone.

The generation of dichlorocarbene itself can be achieved through various methods, including the reaction of chloroform with potassium tert-butoxide or aqueous sodium hydroxide, often facilitated by a phase-transfer catalyst. organic-chemistry.org The choice of base and reaction conditions can influence the efficiency of carbene generation and its subsequent reactivity.

The table below outlines the general principle of dichlorocarbene generation and its reaction with an alkene.

| Carbene Precursor | Base/Conditions | Reactive Intermediate | Reaction with Alkene | Product Type |

| Chloroform (CHCl₃) | KOH or NaOH (aq) | Dichlorocarbene (:CCl₂) | Addition to C=C bond | gem-Dichlorocyclopropane |

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of the synthetic routes to this compound are critical factors for its practical production. A direct comparison is challenging due to the limited availability of detailed, peer-reviewed synthetic procedures specifically for this isomer. However, analysis of related reactions and general principles allows for a qualitative assessment.

The synthesis via hydrofluorination of chlorinated hydrocarbons has been reported to achieve a high yield of 86% for this compound when using titanium tetrachloride as a catalyst at a temperature of 85°C and a pressure of 6,965.99 Torr. This suggests that with optimized conditions, this pathway can be highly efficient.

The free-radical chlorination of unsaturated precursors like 3,3,3-trifluoropropene (B1201522) can be less selective, often leading to a mixture of isomers and over-chlorinated products. wikipedia.orgchegg.com The yield of the specific 1,2,2-trichloro isomer would be highly dependent on the ability to control the reaction conditions, such as temperature, pressure, and the concentration of reactants and radical initiators. Achieving a high yield of a single isomer from such reactions is often challenging. wikipedia.org

The following table provides a comparative overview of the potential synthetic routes.

| Synthetic Route | Key Precursors | Reported/Potential Yield | Advantages | Challenges |

| Hydrofluorination | Chlorinated Hydrocarbons | 86% (uncited) | Potentially high yield and selectivity | Requires specific catalysts and conditions |

| Chlorination of Unsaturated Fluorocarbons | 3,3,3-Trifluoropropene | Variable | Utilizes readily available starting materials | Lack of selectivity, formation of byproducts |

| Carbene Synthesis | Chloroform, Fluorinated Alkene | Variable | Forms complex structures in a single step | In situ generation of reactive intermediate can be inefficient, potential for side reactions |

Chemical Reactivity and Transformation Mechanisms

Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent a fundamental class of transformations for synthesizing and modifying chlorofluorocarbons and hydrochlorofluorocarbons. These reactions typically involve the substitution of a chlorine atom with a fluorine atom, a process driven by the greater thermodynamic stability of the carbon-fluorine bond compared to the carbon-chlorine bond.

Mechanistic Aspects of Fluorination in Propane (B168953) Derivatives

The synthesis of highly fluorinated propane derivatives often employs the catalyzed reaction of a polychlorinated propane with anhydrous hydrogen fluoride (B91410) (HF). This process proceeds via a halogen exchange mechanism, where fluoride ions progressively replace chlorine atoms on the carbon skeleton. The reaction is typically conducted in either the gas or liquid phase at elevated temperatures and pressures.

The mechanism is facilitated by catalysts, most commonly Lewis acids like antimony pentachloride (SbCl₅) or other metal halides. The catalyst polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a fluoride ion from HF. For instance, the industrial preparation of related compounds like 1,1,2-trichloro-3,3,3-trifluoropropane (an isomer of the title compound) is achieved through the catalytic fluorination of 1,1,1,2,3,3-hexachloropropane (B1656760). Other catalysts, including compounds of chromium, iron, and alumina, are also utilized to enhance the efficiency and selectivity of the fluorination process. google.com The fluorination of propane itself over catalysts like cobalt(III) fluoride has been shown to be a complex process involving initial conversion to propene followed by reactions mediated by carbocations and radicals. rsc.org

Factors Influencing Halogen Mobility

Several factors govern the ease with which a halogen atom can be substituted in a propane derivative.

Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, which is why fluorination is thermodynamically favorable.

Catalyst: The choice of catalyst is crucial. Antimony, chromium, and iron-based catalysts are common and their activity and selectivity can be tuned for specific exchange reactions. google.com

Reaction Conditions: Temperature and pressure are key operational parameters. Higher temperatures generally increase reaction rates but can sometimes lead to undesired side reactions like elimination or rearrangement. google.com

Molecular Structure: The position of the chlorine atom on the propane chain and the nature of neighboring substituents have a profound impact. The strong electron-withdrawing nature of a trifluoromethyl group, for example, can influence the reactivity of chlorine atoms on adjacent carbon atoms.

Table 1: Catalysts and Conditions for Halogen Exchange in Propane Derivatives

| Starting Material | Catalyst(s) | Reagent | Key Conditions | Product Example | Source |

|---|---|---|---|---|---|

| Chlorinated Propanes | Antimony, Chromium, Iron, Alumina | Anhydrous HF | Elevated Temperature & Pressure | 1,2,2-Trichloro-3,3,3-trifluoropropane (B151751) | google.com |

Dehalogenation Processes

Dehalogenation involves the removal of halogen atoms from the molecule and can proceed through several different pathways, leading to either saturated or unsaturated products. These processes are significant for both the synthesis of other valuable chemicals and the degradation of halogenated compounds.

Hydrogenation-Dehalogenation Pathways

Hydrogenation-dehalogenation, often termed hydrodechlorination (HDC), is a reductive process where chlorine atoms are replaced by hydrogen atoms. This is a key method for converting potentially harmful chlorinated compounds into less harmful or more useful substances. mdpi.com The reaction typically involves treating the chlorinated compound with hydrogen gas (H₂) in the presence of a metal catalyst.

While studies specifically on this compound are not widely available, research on analogous compounds provides insight into the mechanism. Catalytic hydrodechlorination of various CFCs and HCFCs is effectively carried out using catalysts containing noble metals like palladium (Pd) and platinum (Pt), often supported on activated carbon. mdpi.com For example, bimetallic Pd-Pt catalysts show a synergistic effect in the hydrodechlorination of CHClF₂ (HCFC-22). mdpi.com Similarly, a Pd-Bi/C catalyst has been developed for the hydrodechlorination of dichlorodifluoromethane. google.com Studies on the degradation of 1,2,3-trichloropropane (B165214) (TCP) have shown that zero-valent metals like iron (Fe) and zinc (Zn) can also be used as reductants, with granular zinc proving to be particularly effective for dechlorination. These reactions demonstrate a viable pathway for removing chlorine atoms from a polyhalogenated propane backbone.

Elimination Reactions for Unsaturated Product Formation

Elimination reactions, specifically dehydrohalogenation, involve the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms to form an alkene. This is a primary route for producing unsaturated fluorinated compounds from saturated precursors like this compound.

These reactions are often carried out using a strong base, such as an alkali metal hydroxide (B78521) in an alcoholic solution, which promotes an E2 elimination mechanism. Catalytic methods are also employed. For example, the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane to produce trans-1-chloro-3,3,3-trifluoropropene can be achieved by passing the reactant over an activated carbon catalyst at elevated temperatures. This illustrates a pathway to valuable olefinic products without the generation of salt by-products.

Table 2: Examples of Elimination Reactions in Halogenated Propanes

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Source |

|---|---|---|---|---|

| 3-Bromo-1,1,1-trichloropropane | Base | 3,3,3-Trichloro-1-propene | Dehydrobromination |

Isomerization Studies and Molecular Rearrangements

Isomerization refers to the process by which a molecule is transformed into an isomer with a different arrangement of atoms. For halogenated propanes, this can involve the migration of a halogen or hydrogen atom, leading to a constitutional isomer. Such rearrangements can occur under thermal conditions or in the presence of a catalyst.

While direct isomerization studies on this compound are limited in public literature, rearrangements are known to occur in related molecules. For example, research on the fluorination of propane indicates that the reaction proceeds through carbocation intermediates which are known to be susceptible to rearrangement. rsc.org Furthermore, allylic rearrangements in chlorinated propenes, such as the conversion of CCl₃·CH:CH₂ to CCl₂:CH·CH₂Cl, can be induced by heat or acid catalysts.

More directly relevant is the documented isomerization of 1-chloro-3,3,3-trifluoropropene (1233zd), a potential dehydrohalogenation product of the title compound. Studies have detailed methods for the catalyzed conversion between the (Z) and (E) isomers of 1233zd, highlighting the dynamic nature of these structures under certain conditions. google.com These examples suggest that this compound could potentially rearrange to its isomers, such as 1,1,2-trichloro-3,3,3-trifluoropropane or 1,1,1-trichloro-3,3,3-trifluoropropane (B3429005), likely requiring significant energy input or specific catalytic pathways.

Lewis Acid Catalyzed Isomerization of Halogenated Propanes

Lewis acids are well-established catalysts for the isomerization of alkanes and their halogenated derivatives. These catalysts, such as aluminum chloride (AlCl₃), function by abstracting a halide anion to generate a carbocation intermediate. This intermediate can then undergo rearrangements, typically through 1,2-hydride or 1,2-halide shifts, to form a more stable carbocation before the halide is returned, yielding an isomer of the starting material.

For halogenated propanes, the presence of electron-withdrawing halogen atoms influences the stability of the potential carbocationic intermediates. In the case of this compound, the abstraction of a chloride ion by a Lewis acid would be the initiating step. The relative stability of the resulting carbocation would direct the isomerization pathway. For instance, a carbocation at a tertiary position is generally more stable than at a secondary or primary position. However, the strong inductive effect of the trifluoromethyl group can destabilize an adjacent carbocation.

Table 1: General Observations in Lewis Acid Catalyzed Isomerization of Halogenated Alkanes

| Catalyst Type | General Role | Expected Outcome for Halogenated Propanes |

| Aluminum Chloride (AlCl₃) | Strong Lewis acid, effective in promoting carbocation formation. | Can lead to a mixture of positional and skeletal isomers. |

| Antimony Pentafluoride (SbF₅) | Very strong Lewis acid, often used in superacid systems. | Can effect isomerization under milder conditions but may also lead to more complex rearrangements and fragmentation. |

Stereochemical Considerations in Isomerization

The isomerization of a chiral molecule like this compound, which possesses a stereocenter at the C-2 position, introduces stereochemical considerations. If the isomerization proceeds through a planar carbocation intermediate, any pre-existing stereochemistry at the reacting center would be lost. The subsequent re-addition of the halide can occur from either face of the planar carbocation, leading to a racemic mixture of the product if a new stereocenter is formed.

In the context of this compound, if the C-2 chlorine is abstracted to form a carbocation, the resulting planar center would allow for non-stereospecific re-addition of the chloride. This would lead to racemization at this position. If the isomerization involves the migration of other atoms and the formation of a new stereocenter, the stereochemical outcome would depend on the specific mechanism of the rearrangement and any steric or electronic biases in the transition state.

Reactions with Inorganic Reagents

The interaction of this compound with various inorganic reagents can lead to a range of chemical transformations, from isomerization to elimination reactions. The nature of the reagent and the reaction conditions play a crucial role in determining the product distribution.

Reactivity with Aluminum Chloride

Aluminum chloride is a versatile Lewis acid that can catalyze a variety of reactions in halogenated hydrocarbons. researchgate.net Beyond isomerization, AlCl₃ can promote dehydrohalogenation, disproportionation, and halogen exchange reactions. For this compound, treatment with aluminum chloride could potentially lead to the elimination of HCl to form a halogenated propene. The regioselectivity of this elimination would be influenced by the stability of the resulting alkene.

Furthermore, under more forcing conditions, aluminum chloride can facilitate the cleavage of C-C bonds, leading to the formation of smaller halogenated alkanes and alkenes. The trifluoromethyl group is generally stable under these conditions, but the C-C bond adjacent to it could be susceptible to cleavage.

Table 2: Potential Reactions of Halogenated Propanes with Aluminum Chloride

| Reaction Type | Description | Potential Products from this compound |

| Isomerization | Rearrangement of the carbon skeleton or halogen positions. | Other trichlorotrifluoropropane isomers. |

| Dehydrochlorination | Elimination of HCl to form an alkene. | Dichlorotrifluoropropene isomers. |

| Disproportionation | Transfer of atoms or groups between molecules. | Mixture of more and less chlorinated/fluorinated propanes. |

Interactions with Strong Bases and Oxidizing Agents

The reaction of this compound with strong bases, such as sodium hydroxide or potassium tert-butoxide, would be expected to primarily result in dehydrochlorination. The presence of a hydrogen atom at the C-1 position allows for its abstraction by a strong base, followed by the elimination of a chlorine atom from an adjacent carbon (C-2) to form an alkene. The Zaitsev or Hofmann rule would generally predict the regioselectivity of the elimination, favoring the formation of the more substituted (and thus more stable) alkene, although steric factors can also play a significant role.

Regarding oxidizing agents, highly halogenated alkanes like this compound are generally resistant to oxidation under normal conditions. Their lack of easily abstractable hydrogen atoms and the high oxidation state of the carbon atoms contribute to their stability. However, under very harsh conditions, such as high temperatures or in the presence of powerful oxidizing agents, degradation can occur. In the upper atmosphere, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) can be degraded by photolysis, leading to the formation of radicals that can participate in ozone depletion cycles. nasa.govstudymind.co.ukacs.orglibretexts.orgnoaa.gov While not a reaction with a typical inorganic oxidizing agent in a laboratory setting, this atmospheric oxidation is a critical aspect of the environmental chemistry of such compounds.

Theoretical Chemistry and Computational Studies

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the different conformations a molecule can adopt are critical to its physical and chemical properties. Computational analysis is key to unlocking this information.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution within a molecule, which in turn dictates its reactivity and spectroscopic properties. Methods like ab initio electronic structure calculations are used to determine thermochemical properties such as the enthalpy of formation (ΔHf°) and entropy (S°). rsc.org For related compounds like 1,2,3-trichloropropane (B165214), these calculations have been used to estimate the energies of various degradation reactions. rsc.org

For 1,2,2-trichloro-3,3,3-trifluoropropane (B151751), such calculations would involve solving the Schrödinger equation for the molecular system to yield the wave function and energy. From the wave function, various electronic properties like molecular orbital energies, charge distribution, and dipole moment can be determined. These calculations would be crucial in understanding the influence of the highly electronegative fluorine and chlorine atoms on the electron density of the propane (B168953) backbone.

Conformational Isomerism and Energy Minima

Due to the rotation around the carbon-carbon single bonds, this compound can exist in several different spatial arrangements known as conformational isomers or conformers. Each of these conformers corresponds to a potential energy minimum on the potential energy surface of the molecule.

Computational methods can be used to perform a conformational search to identify the different stable conformers and to calculate their relative energies. By identifying the global minimum (the most stable conformer) and the energies of other low-lying conformers, it is possible to predict the most likely shapes the molecule will adopt at a given temperature. This information is vital for understanding its reactivity, as different conformers may exhibit different reactivities towards other chemical species.

Reaction Mechanism Elucidation

Understanding how a molecule reacts is a central theme in chemistry. Computational studies can map out the energetic pathways of chemical reactions, providing detailed insights into their mechanisms.

Density Functional Theory (DFT) for Potential Energy Surfaces

Density Functional Theory (DFT) is a widely used computational method that has proven to be a good compromise between accuracy and computational cost for studying medium to large-sized molecules. nih.gov DFT can be used to calculate the potential energy surface (PES) for a given reaction. The PES is a mathematical landscape that shows the energy of a system as a function of the positions of its atoms. By mapping the PES, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

For this compound, DFT calculations could be employed to study various potential reactions, such as dehalogenation. These studies would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. For instance, in the study of 1,2,3-trichloropropane, DFT with various functionals like B3LYP, PBE0, and M06-2X was used to investigate its reductive dechlorination pathways. rsc.org

Transition State Characterization in Halogenation and Dehalogenation

A transition state is a specific point along a reaction coordinate of highest potential energy. It represents the energy barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is crucial for determining the reaction rate.

Computational chemists use various algorithms to locate and verify transition states on the potential energy surface. For reactions involving this compound, such as the loss of a chlorine or fluorine atom, these calculations would reveal the precise arrangement of atoms at the peak of the energy barrier. This information would be invaluable for understanding the kinetics of its degradation and for predicting its environmental persistence. Studies on related compounds have successfully characterized transition states for dehydrochlorination and reductive dechlorination, providing a blueprint for how such investigations would be conducted for this compound. rsc.org

Predictive Modeling of Chemical Behavior

The ultimate goal of many computational studies is to develop models that can accurately predict the chemical behavior of a compound under various conditions. By combining the insights from electronic structure calculations, conformational analysis, and reaction mechanism studies, it is possible to build a comprehensive picture of the chemical reactivity of this compound.

These predictive models can be used to estimate properties that are difficult or expensive to measure experimentally, such as its atmospheric lifetime, potential for ozone depletion, or its degradation pathways in the environment. For example, computational studies on 1,2,3-trichloropropane have suggested that reductive β-elimination is a thermodynamically favored degradation pathway. rsc.org Similar predictive modeling for this compound would be essential for assessing its environmental impact and for guiding the development of potential remediation strategies.

Application of Molecular Similarity and Topological Indices

In computational chemistry and toxicology, molecular similarity and topological indices serve as powerful descriptors for developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.net These models aim to correlate the structural or topological features of a molecule with its biological activity or physical properties. aimspress.com

Molecular Similarity: The principle of molecular similarity is founded on the idea that structurally similar molecules are likely to exhibit similar physical, chemical, and biological properties. europa.eu The degree of similarity is quantified by comparing molecular descriptors, which can range from simple 2D properties like the presence of certain functional groups to more complex 3D features like molecular shape and electronic surface properties. europa.eunih.gov For a class of compounds like halogenated hydrocarbons, similarity analysis can be used to group chemicals into categories, facilitating the prediction of properties for untested compounds based on data from tested analogues. europa.eu

Below is a table of common topological indices used in such studies.

| Interactive Data Table: Common Topological Indices | | :--- | :--- | | Index Name | Description | | Wiener Index | The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. It is related to molecular volume. | | Randić Index | A measure of molecular branching, calculated from the degrees of adjacent vertices. | | Zagreb Indices | A pair of indices calculated from the degrees of the vertices. They are used to model properties like boiling point and strain energy. epa.gov | | Hosoya Index | Defined as the total number of non-overlapping bonds (matchings) in a molecular graph. It is often correlated with boiling point. wikipedia.org | | Balaban J Index | A distance-based index that is highly discriminating for different molecular structures. |

While specific QSAR models developed exclusively for this compound are not prominent in publicly available literature, the established methodologies for halogenated hydrocarbons are directly applicable. researchgate.net These approaches allow for the estimation of its potential biological activity and physical properties by comparing its structural and topological descriptors to those of well-characterized related compounds.

Computational Approaches for Predicting Byproduct Formation

The industrial synthesis of specialty chemicals like this compound requires precise control of reaction conditions to maximize yield and minimize the formation of unwanted byproducts. Computational methods, particularly Computational Fluid Dynamics (CFD), have become indispensable tools for designing, optimizing, and troubleshooting chemical reactors to achieve these goals. researchgate.netmdpi.com

CFD simulations solve the fundamental equations of fluid flow, heat transfer, and mass transport, coupled with chemical reaction kinetics, within a virtual model of a reactor. cornell.eduresearchgate.net For the synthesis of a halogenated propane, this involves modeling the behavior of reactants, such as a chlorinated propane precursor and a fluorinating agent, as they flow and mix within the reactor.

The key steps in using CFD to predict byproduct formation include:

Geometric Modeling: Creating a 2D or 3D digital model of the chemical reactor. mdpi.com

Meshing: Dividing the reactor volume into a fine grid of cells where the governing equations will be solved.

Defining Physics: Specifying the physical properties of the fluids (density, viscosity), the thermal conditions (temperature, heat transfer), and the chemical reaction mechanism. This includes the rates of the main reaction to form the desired product and potential side reactions that lead to byproducts.

Solving and Analysis: The CFD software iteratively solves the equations across the mesh. The results provide detailed, spatially-resolved predictions of flow velocity, temperature, pressure, and the concentration of each chemical species (reactants, product, and byproducts) throughout the reactor. researchgate.net

By simulating different operating conditions (e.g., temperature, pressure, reactant flow rates, catalyst distribution), engineers can identify scenarios that favor the formation of the target molecule, this compound, while suppressing the pathways that lead to byproducts like isomers (e.g., 1,1,2-trichloro-3,3,3-trifluoropropane) or compounds with different degrees of halogenation. azurewebsites.netchemicalbook.com This computational approach significantly reduces the need for costly and time-consuming pilot-plant experiments and allows for the optimization of reactor design for higher efficiency and purity. researchgate.net

Radiative Efficiency and Global Warming Potential Modeling

This compound (HCFC-233ba) is a hydrochlorofluorocarbon, a class of compounds known to be potent greenhouse gases. noaa.gov Its impact on climate is quantified by two key metrics: Radiative Efficiency (RE) and Global Warming Potential (GWP). copernicus.org Computational models are the primary means of determining these values, especially for the vast number of HCFC isomers for which direct experimental measurements are not available. copernicus.org

Radiative Efficiency (RE) measures a molecule's effectiveness at trapping infrared radiation, expressed in Watts per square meter per parts per billion (W m⁻² ppb⁻¹). It is calculated based on a molecule's infrared absorption spectrum. digitellinc.com

Global Warming Potential (GWP) provides a relative measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, compared to carbon dioxide (CO₂). The GWP is calculated from the radiative efficiency and the atmospheric lifetime of the compound.

Computational studies have been performed to estimate these climate metrics for numerous HCFCs, including HCFC-233ba. The values are derived from its calculated atmospheric lifetime and its theoretically determined infrared absorption spectrum. copernicus.orgcopernicus.org

| Interactive Data Table: Climate Metrics for HCFC-233ba | | :--- | :--- | :--- | | Metric | Value | Source | | Global Atmospheric Lifetime | 2.1 years | copernicus.org | | Radiative Efficiency (RE) | 0.211 W m⁻² ppb⁻¹ | copernicus.org | | GWP (20-year horizon) | 609 | copernicus.org | | GWP (100-year horizon) | 165 | copernicus.org |

These modeled values are crucial for international agreements like the Montreal Protocol and its amendments, which regulate the production and use of substances that deplete the ozone layer and contribute to global warming. copernicus.orgusp.br

Ab Initio Estimation of Radiative Forcing

The estimation of a molecule's radiative forcing, and subsequently its GWP, begins with a fundamental, "from first principles" or ab initio calculation of its properties. arxiv.orgaps.org This computational approach does not rely on experimental data for the molecule itself but instead uses the principles of quantum mechanics to predict its behavior. researchgate.net

The process for the ab initio estimation of the radiative forcing of this compound involves several key computational steps:

| Interactive Data Table: Ab Initio Radiative Forcing Workflow | | :--- | :--- | | Step | Description | | 1. Conformer Search | Most flexible molecules, including HCFC-233ba, can exist in multiple spatial arrangements called conformers. Computational methods are used to find all low-energy conformers, as each will have a unique vibrational spectrum. | | 2. Geometry Optimization | For each conformer, quantum chemistry methods like Density Functional Theory (DFT) are used to find the most stable, lowest-energy geometric structure. This involves calculating the forces on each atom and adjusting their positions until the net force is zero. | | 3. Vibrational Frequency Calculation | Once the geometry is optimized, the same theoretical methods are used to calculate the molecule's vibrational frequencies. These correspond to the specific energies of infrared radiation that the molecule can absorb. | | 4. Infrared Spectrum Simulation | The calculated vibrational frequencies and their corresponding intensities (how strongly they absorb radiation) are combined to generate a theoretical infrared absorption spectrum for the molecule. copernicus.org | | 5. Radiative Transfer Modeling | This simulated spectrum is then used as input for a radiative transfer model of the Earth's atmosphere. The model calculates how much additional infrared radiation is trapped due to the presence of the gas, yielding its radiative efficiency and instantaneous radiative forcing. |

This ab initio approach is vital for assessing the environmental impact of new or lightly studied chemicals. copernicus.orgresearchgate.net By accurately predicting the infrared absorption spectrum from fundamental physics, scientists can estimate the GWP for hundreds of compounds, like the isomers of HCFCs, providing critical data for environmental policy and the development of more benign alternatives. copernicus.orgdigitellinc.com

Environmental Fate and Atmospheric Chemistry

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For halogenated hydrocarbons like 1,2,2-trichloro-3,3,3-trifluoropropane (B151751), the key abiotic degradation pathways include hydrolysis, photolysis, oxidation, and reductive dehalogenation. Due to a lack of specific data for this compound, information from the closely related compound 1,2,3-trichloropropane (B165214) (TCP) is utilized to infer potential degradation mechanisms.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the context of this compound, its persistence in aqueous environments is significantly influenced by its susceptibility to hydrolysis.

Research on the analogous compound 1,2,3-trichloropropane (TCP) indicates a high degree of stability in water under typical environmental conditions. nih.gov The hydrolysis of TCP is reported to be negligible at ambient pH and temperature. dtic.milresearchgate.net The estimated half-life for the hydrolysis of TCP at 25°C and a pH of 7 is on the order of hundreds of years, highlighting its recalcitrant nature in water. nih.gov However, the rate of hydrolysis can be accelerated under specific conditions. Base-catalyzed hydrolysis becomes a more favorable degradation pathway at elevated pH and temperatures. dtic.milresearchgate.net For instance, under conditions of in situ thermal remediation, the degradation of TCP through hydrolysis is more likely to occur. dtic.mil

Table 1: Hydrolysis Data for Analogous Compound 1,2,3-Trichloropropane (TCP)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Hydrolysis Half-Life | 44 years | pH 5-9, 25°C | cdc.gov |

| Neutral Hydrolysis Rate Constant | 1.8x10⁻⁶ hour⁻¹ | 25°C | cdc.gov |

| Base Hydrolysis Rate Constant | 9.9x10⁻⁴ M⁻¹ hour⁻¹ | 25°C | cdc.gov |

Note: This data is for the analogous compound 1,2,3-trichloropropane (TCP) and is used to infer the potential behavior of this compound.

Photolytic degradation involves the breakdown of compounds by light, while oxidative degradation is a reaction involving the loss of electrons. In the atmosphere, the primary degradation process for many organic compounds is through reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov

Direct photolysis of compounds like 1,2,3-trichloropropane (TCP) in the atmosphere and in water is not expected to be a significant degradation pathway. cdc.gov This is because it lacks a chromophore that can absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum. cdc.gov

The principal removal mechanism for HCFCs from the troposphere is their reaction with hydroxyl radicals. noaa.govfluorocarbons.orgscispace.com The atmospheric lifetime of these compounds is predominantly determined by the rate of this reaction. fluorocarbons.orgscispace.com For TCP, the estimated half-life for its reaction with hydroxyl radicals in the atmosphere is approximately 15.3 days. cdc.gov While oxidation of TCP by milder oxidants like permanganate (B83412) is negligible, stronger oxidants such as those generated in in situ chemical oxidation (ISCO) processes, particularly hydroxyl and sulfate (B86663) radicals, are capable of oxidizing TCP. dtic.milresearchgate.net

Under anaerobic (oxygen-deficient) conditions, such as those found in some groundwater and sediments, reductive dehalogenation can be a significant degradation pathway for halogenated compounds. enviro.wiki This process involves the removal of halogen atoms and their replacement with hydrogen atoms.

For the related compound 1,2,3-trichloropropane (TCP), reductive dechlorination is a characteristic degradation pathway in anoxic environments. enviro.wiki The process can proceed through mechanisms such as hydrogenolysis and reductive β-elimination. enviro.wiki While the reduction of TCP under natural attenuation conditions is generally negligible, and conventional in situ chemical reduction (ISCR) methods using granular zero-valent iron (ZVI) result in slow dechlorination, more rapid degradation has been achieved with other reducing agents. dtic.milresearchgate.net Notably, nano-scale ZVI, palladized nano ZVI, and zero-valent zinc (ZVZ) have been shown to degrade TCP more effectively. dtic.milresearchgate.net Computational studies suggest that the thermodynamically favored pathway for TCP reduction is β-elimination to form allyl chloride, followed by hydrogenolysis to propene. enviro.wiki

Environmental Transport and Distribution

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its movement between air, water, and soil.

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. This is a critical parameter for assessing its potential for long-range transport and its contribution to phenomena like ozone depletion and global warming.

The atmospheric lifetime of HCFCs is primarily controlled by their reaction with tropospheric hydroxyl (OH) radicals. noaa.govscispace.com For the isomer 1,2,3-trichloro-1,2,3-trifluoropropane (HCFC-233ba), the global atmospheric lifetime is estimated to be 2.10 years, with a tropospheric lifetime of 2.23 years and a stratospheric lifetime of 37.8 years. noaa.gov The lifetimes of HCFCs can be estimated using 2-D and 3-D chemical transport models or by scaling to the known lifetime of a reference compound like methyl chloroform (B151607). noaa.govscispace.com

Table 2: Atmospheric Lifetime Data for Related HCFC Isomers

| Compound | Global Atmospheric Lifetime (years) | Tropospheric Lifetime (years) | Stratospheric Lifetime (years) | Reference |

|---|---|---|---|---|

| HCFC-233aa | Not specified | 2.87 | 31.6 | noaa.gov |

| HCFC-233ba | 2.10 | 2.23 | 37.8 | noaa.gov |

Note: This data is for isomers of trichlorotrifluoropropane and provides an indication of the potential atmospheric lifetime of this compound.

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments such as water, soil, and air. This is largely determined by properties like its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

For the analogous compound 1,2,3-trichloropropane (TCP), its physical properties suggest it is mobile in the environment. nih.gov It has a relatively high density, modest water solubility, and a low octanol-water partitioning coefficient (log Kow of 2.0-2.5). nih.gov Due to its low log Kow, bioaccumulation in organisms is not expected to be significant. cdc.gov Its mobility in soil is high, and it has the potential to leach into groundwater. cdc.govenviro.wikiusgs.gov Volatilization from surface waters and soil is also a likely transport process. cdc.gov

Table 3: List of Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | HCFC-233bb |

| 1,2,3-Trichloropropane | TCP |

| 1,2,3-Trichloro-1,2,3-trifluoropropane | HCFC-233ba |

| 1,1,2-Trichloro-1,2,2-trifluoropropane | HCFC-233aa |

| Methyl chloroform | 1,1,1-Trichloroethane |

| Allyl chloride | 3-Chloropropene |

Atmospheric Impact Assessment

The atmospheric impact of a chemical compound is determined by its potential to deplete the ozone layer and its contribution to the greenhouse effect. For this compound, these factors are quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Role as an Ozone-Depleting Substance

This compound, identified as HCFC-233ab, is classified as a hydrochlorofluorocarbon (HCFC). noaa.gov As with other HCFCs, its presence in the atmosphere contributes to the depletion of the stratospheric ozone layer. fexa.ioepa.gov The mechanism of ozone depletion involves the release of chlorine atoms from the molecule upon exposure to ultraviolet radiation in the stratosphere. These chlorine atoms then catalytically destroy ozone molecules.

The potential of a substance to deplete the ozone layer is measured by its Ozone Depletion Potential (ODP). wikipedia.org The ODP is a relative measure, with trichlorofluoromethane (B166822) (CFC-11) assigned a reference value of 1.0. wikipedia.orgprotocolodemontreal.org.br For this compound (HCFC-233ab), the ODP has been determined to be 0.042. noaa.gov This value indicates that, on a per-mass basis, it is significantly less destructive to the ozone layer than CFC-11. The presence of hydrogen in the HCFC molecule makes it more susceptible to degradation in the troposphere, thus reducing the amount of chlorine that reaches the stratosphere. wikipedia.org

Table 1: Ozone Depletion Potential and Atmospheric Lifetimes for this compound (HCFC-233ab)

| Parameter | Value |

| IUPAC Name | This compound |

| Synonym | HCFC-233ab |

| CAS Number | 7125-83-9 |

| Ozone Depletion Potential (ODP) | 0.042 |

| Global Atmospheric Lifetime (years) | 2.57 |

| Tropospheric Atmospheric Lifetime (years) | 2.80 |

| Stratospheric Atmospheric Lifetime (years) | 31.4 |

| Data sourced from the NOAA Chemical Sciences Laboratory noaa.gov |

Contribution to Greenhouse Gas Effects

In addition to its role as an ozone-depleting substance, this compound is also a greenhouse gas. fexa.io Greenhouse gases absorb and emit infrared radiation, thereby trapping heat in the Earth's atmosphere and contributing to global warming. tecnichenuove.it The metric used to quantify the potential of a gas to contribute to global warming is its Global Warming Potential (GWP). tecnichenuove.itiifiir.org The GWP is a relative measure that compares the warming effect of a gas to that of carbon dioxide (CO2), which has a GWP of 1. tecnichenuove.itiifiir.org

The GWP of a substance is typically evaluated over different time horizons, commonly 20 years and 100 years, to account for its atmospheric lifetime. iifiir.org For this compound (HCFC-233ab), the 20-year GWP is 639, and the 100-year GWP is 173. noaa.gov These values indicate that, over these respective timeframes, this compound has a significantly higher warming potential per unit of mass than carbon dioxide.

Table 2: Global Warming Potential (GWP) for this compound (HCFC-233ab)

| Parameter | Value |

| IUPAC Name | This compound |

| Synonym | HCFC-233ab |

| CAS Number | 7125-83-9 |

| GWP (20-year horizon) | 639 |

| GWP (100-year horizon) | 173 |

| Data sourced from the NOAA Chemical Sciences Laboratory noaa.gov |

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool in the structural analysis of 1,2,2-trichloro-3,3,3-trifluoropropane (B151751), allowing for the determination of its molecular framework and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

While specific experimental NMR data for this compound is not widely available in surveyed literature, predicted spectra can be inferred from its structure. The molecule contains a single proton environment, a -CH2Cl group, which is expected to produce a singlet in the ¹H NMR spectrum. The chemical shift of this singlet would be influenced by the adjacent electron-withdrawing chlorine and trifluoromethyl groups.

Similarly, the ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms in the propane (B168953) chain, each in a unique chemical environment due to the varied halogen substitution.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (-CH₂Cl) | ~ 4.0 - 4.5 | Singlet |

| ¹³C (-CF₃) | ~ 120 - 125 (quartet due to J-coupling with F) | Quartet |

| ¹³C (-CCl₂-) | ~ 90 - 100 | Singlet |

| ¹³C (-CH₂Cl) | ~ 50 - 60 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its carbon-halogen and carbon-hydrogen bonds.

Vapor-phase IR spectral data for this compound is noted to be available in specialized databases. The key absorption bands would include:

C-H stretching: Vibrations of the methylene (B1212753) (-CH₂-) group.

C-F stretching: Strong absorptions characteristic of the trifluoromethyl (-CF₃) group.

C-Cl stretching: Absorptions in the fingerprint region indicating the presence of carbon-chlorine bonds.

The specific frequencies of these bands provide a unique spectral fingerprint for the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it provides a powerful method for both separation and identification.

For this compound (molecular formula: C₃H₂Cl₃F₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 201.4 g/mol ). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key indicator in the identification of chlorinated compounds.

Common fragmentation pathways for halogenated alkanes involve the loss of halogen atoms or alkyl groups. The fragmentation pattern of this compound would likely show peaks corresponding to the loss of Cl, F, CF₃, or CCl₂H₂Cl fragments. A detailed analysis of these fragments helps to confirm the structure of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity.

Gas Chromatography (GC) for Mixture Analysis and Purity

Gas Chromatography (GC) is the premier method for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of a sample can be determined by the presence of a single major peak in the chromatogram.

While specific, detailed GC methods for this compound are not extensively documented in readily available literature, general methods for halogenated hydrocarbons are applicable. nc.gov The choice of the GC column (stationary phase) is critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable. The retention time of the compound is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is generally not the primary method for analyzing volatile compounds like this compound. However, it can be a valuable tool for the analysis of its non-volatile derivatives or for impurities that may be present.

For instance, if this compound were to be derivatized to form a less volatile product, HPLC could be employed for its separation and quantification. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode that could be adapted for such analyses. chromforum.org The selection of the mobile phase composition and detector (e.g., UV-Vis) would depend on the specific properties of the derivative. There is currently no information available in the searched literature regarding the HPLC analysis of derivatives of this compound.

Advanced Detection and Quantification in Environmental Matrices

The detection and quantification of synthetic halogenated compounds like this compound in environmental matrices present a significant analytical challenge. Due to their volatility and presence at trace concentrations, highly sensitive and specific methods are required. The primary approach for such analyses involves gas chromatography coupled with mass spectrometry (GC/MS), which allows for the separation of complex mixtures and the unambiguous identification of target compounds. The choice of the sample introduction technique is crucial and depends on the environmental matrix being analyzed.

Techniques for Trace Analysis in Air, Water, and Soil

The trace analysis of this compound in diverse environmental media such as air, water, and soil necessitates specialized sample preparation and introduction systems coupled with highly sensitive analytical instrumentation. The methodologies are designed to isolate and concentrate the analyte from the matrix, thereby enhancing detection limits and ensuring accurate quantification.

Analysis in Air:

For air analysis, the primary technique involves concentrating volatile organic compounds (VOCs) from a large volume of air onto a sorbent trap, followed by thermal desorption (TD) and injection into a GC/MS system. pnnl.gov This method is suitable for monitoring ambient air and can achieve very low detection limits. nih.gov

Sampling: Air is drawn through a tube packed with one or more sorbent materials, such as Tenax®, graphitized carbon, or carbon molecular sieves. The choice of sorbent depends on the volatility of the target compounds.

Thermal Desorption: The sorbent tube is heated, and the trapped analytes are desorbed by a flow of inert gas. This gas stream is then directed to a cold trap to focus the analytes into a narrow band before injection into the GC column. nih.gov

Analysis: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. A study on volatile halogenated compounds (VHCs) using TD-GC-MS demonstrated limits of detection in the parts-per-trillion by volume (pptv) range. nih.gov

Analysis in Water:

The standard method for analyzing volatile halogenated hydrocarbons in water is the purge-and-trap (P&T) technique, as outlined in U.S. Environmental Protection Agency (EPA) methods like 8260. scioninstruments.comshimadzu.com This method is effective for a wide range of VOCs, including chlorinated and fluorinated compounds.

Purge-and-Trap: An inert gas (like helium or nitrogen) is bubbled through the water sample. nih.gov The volatile compounds are purged from the water and carried to a trap containing sorbent materials. This process effectively concentrates the analytes from the aqueous phase.

Desorption and Injection: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC/MS system for analysis. nih.gov

Detection: Mass spectrometry is the preferred detection method due to its sensitivity and specificity. For halogenated compounds, methods have been developed that achieve detection limits in the low microgram-per-liter (µg/L) to nanogram-per-liter (ng/L) range. nih.govnih.gov

Analysis in Soil:

Similar to water analysis, EPA Method 8260 is also applicable to soil and solid waste matrices. scioninstruments.comepa.gov The sample preparation step is modified to efficiently extract the volatile compounds from the solid phase.

Sample Preparation: A soil sample is mixed with a reagent, and the volatile components are extracted into the purge gas stream, often facilitated by heating the sample.

Purge-and-Trap and GC/MS: The subsequent steps of purging, trapping, and GC/MS analysis are analogous to those used for water samples.

The following tables present representative data for the analysis of volatile halogenated compounds using these advanced analytical methodologies. While specific data for this compound is not widely published, the performance for similar compounds illustrates the capabilities of these techniques.

Table 1: Representative Performance of Thermal Desorption-GC/MS for Volatile Halogenated Compounds in Air

| Compound | Typical Method Detection Limit (pptv) |

| Dichlorodifluoromethane | 0.5 |

| Trichlorofluoromethane (B166822) | 0.2 |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | 0.1 |

| Carbon Tetrachloride | 0.3 |

| Trichloroethylene | 0.4 |

| Tetrachloroethylene | 0.3 |

This table is illustrative and compiled from reported capabilities of TD-GC-MS systems for similar volatile halogenated compounds. nih.gov

Table 2: Representative Performance of Purge-and-Trap GC/MS (EPA Method 8260) for Volatile Organic Compounds in Water

| Compound | Method Detection Limit (µg/L) | Calibration Range (µg/L) |

| Vinyl Chloride | 0.1 | 0.5 - 200 |

| 1,1-Dichloroethene | 0.2 | 0.5 - 200 |

| Trichloroethylene | 0.3 | 0.5 - 200 |

| Benzene | 0.2 | 0.5 - 200 |

| Toluene | 0.2 | 0.5 - 200 |

| Chlorobenzene | 0.2 | 0.5 - 200 |

This table is illustrative and compiled from performance data of EPA Method 8260 for a range of volatile organic compounds. scioninstruments.comgcms.cz

Industrial and Synthetic Utility of 1,2,2 Trichloro 3,3,3 Trifluoropropane As an Intermediate

The compound 1,2,2-trichloro-3,3,3-trifluoropropane (B151751) serves as a crucial, though specialized, intermediate in the complex manufacturing pathways of modern fluorochemicals. Its utility is not as an end-product but as a building block, a halogenated propane (B168953) that can be chemically modified to produce high-value, next-generation compounds with specific environmental and performance characteristics. Its significance lies in its potential to be transformed through various reactions into key precursors for hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), which are replacing older refrigerants and blowing agents due to their lower global warming potential (GWP).

**7.1 Role in the Synthesis of Emerging Fluorinated Compounds

The primary value of this compound in an industrial context is its role as a precursor in the synthesis of unsaturated fluorinated propene derivatives. These olefins are the foundation for a new generation of environmentally friendlier materials.

Hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) are characterized by a carbon-carbon double bond, which makes them more reactive in the atmosphere and thus gives them a much shorter atmospheric lifetime and lower GWP compared to the saturated hydrofluorocarbons (HFCs) they are designed to replace.

This compound belongs to the family of hydrochlorofluorocarbons (HCFCs) that serve as intermediates in the production of these olefins. google.com Through catalytic processes such as dehydrochlorination (the removal of hydrogen chloride) or dehydrofluorination (the removal of hydrogen fluoride), saturated molecules like this compound can be converted into unsaturated olefins. ipqwery.com The specific olefin produced depends on the reaction conditions and the catalysts employed. Compositions containing related compounds such as HCFC-243db, HCFO-1233xf, and HCFC-244db are known to be useful in processes to manufacture HFO-1234yf. google.com

The synthesis of specific HFOs and HCFOs from a given precursor involves carefully controlled, often multi-step, reaction sequences.

Pathway to HFO-1234yf (2,3,3,3-Tetrafluoropropene): While not a direct precursor, this compound can be envisioned as a starting point in a multi-step synthesis. A plausible route involves an initial hydrodechlorination or fluorination step to convert it into a more fluorinated intermediate, such as 2,3-dichloro-1,1,1,2-tetrafluoropropane. This intermediate can then undergo dehydrochlorination to yield 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com The final conversion to HFO-1234yf would be achieved through a subsequent fluorination reaction. The development of such manufacturing processes is critical for the production of low-GWP refrigerants. google.com

Pathway to cis-1233zd (cis-1-Chloro-3,3,3-trifluoropropene): The synthesis of HFO-1233zd isomers is of significant commercial interest. A known and patented method involves the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) to produce 1-chloro-3,3,3-trifluoropropene (1233zd). google.com The conversion of this compound into HCFC-243fa, potentially through catalytic isomerization or dehalogenation/re-halogenation steps, would integrate it into this specific production chain. The ability to utilize various C3 chlorofluorocarbon feedstocks and guide the reaction to a specific isomer like cis-1233zd is a key area of research and development.

Future Research Directions and Unexplored Chemical Frontiers

Novel Synthetic Routes and Catalytic Systems

The development of efficient and environmentally benign synthetic pathways for 1,2,2-trichloro-3,3,3-trifluoropropane (B151751) is a primary focus of ongoing research. Current methods often involve multi-step processes that may utilize harsh reagents or produce significant byproducts.

Future investigations are geared towards the discovery of novel catalytic systems that can facilitate the synthesis of HCFC-233ba with high selectivity and yield. One promising area is the use of supported metal catalysts, such as palladium on carbon, for hydrodechlorination reactions of more highly chlorinated precursors. psu.educhegg.com Research into the catalytic fluorination of chlorinated propanes is also an active field. For instance, the catalytic fluorination of 1,1,1,2,3,3-hexachloropropane (B1656760) has been explored as a route to produce 1,1,2-trichloro-3,3,3-trifluoropropane (an isomer, HCFC-233da), which is a precursor to the refrigerant cis-1-chloro-3,3,3-trifluoropropene (cis-1233zd). google.com

| Precursor | Reaction Type | Catalyst | Product |

| 1,1,1,2,3,3-Hexachloropropane | Catalytic Fluorination | Not specified | 1,1,2-Trichloro-3,3,3-trifluoropropane (HCFC-233da) |

| CF3-CFCl2 | Hydrodechlorination | Pd/carbon, Pd black | CF3-CFH2 |

| 1,1,2,3-Tetrachloro-2,3,3-trifluoropropane | Dehydrochlorination | Alkali metal hydroxide (B78521) | 1,1,3-Trichloro-2,3,3-trifluoropropene |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. While general reaction pathways are known, the intricate details of intermediate species, transition states, and the role of catalysts often remain elusive.

Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these complex reaction mechanisms. For example, in situ spectroscopic methods can provide real-time information about the species present during a reaction, while computational chemistry can model reaction pathways and predict the stability of intermediates. Studies on the hydrodechlorination of similar chlorofluorocarbons have suggested that the irreversible adsorption of the CFC onto the catalyst surface is the rate-determining step. psu.edu

Understanding the photochemistry of HCFC-233ba is another important frontier. The interaction of this molecule with light can lead to degradation, and comprehending these photoreduction and photooxidation processes is vital for assessing its atmospheric lifetime and environmental fate. nih.govacs.orgacs.org

Development of Structure-Reactivity Relationships in Polyhalogenated Propanes

Understanding how the arrangement of halogen atoms in a propane (B168953) molecule influences its chemical reactivity is fundamental to predicting its behavior and designing new compounds with desired properties. The study of structure-reactivity relationships (SRRs) in polyhalogenated propanes, including this compound, is an area ripe for further exploration. libretexts.org

Future research will involve systematic studies of a wide range of polyhalogenated propane isomers to build comprehensive SRR models. nih.gov These studies will correlate molecular properties, such as bond strengths, bond angles, and electronic charge distributions, with reaction rates and product selectivities. For instance, the presence of bulky substituents can create steric hindrance, affecting reaction pathways. The electronegativity and polarizability of the halogen atoms also play a crucial role in determining reactivity.

These SRR models will be invaluable for:

Predicting the environmental fate and persistence of different polyhalogenated propanes.

Designing new molecules with specific reactivity profiles for applications in areas like materials science and pharmaceuticals.

Providing insights into the mechanisms of complex chemical reactions.

Integration of Machine Learning in Predictive Chemical Science for Halogenated Systems

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many areas of chemistry, and the study of halogenated systems is no exception. nih.gov ML models can be trained on large datasets of chemical information to predict the properties and reactivity of new compounds, significantly accelerating the pace of research and discovery. fnasjournals.comresearchgate.net

In the context of this compound and related compounds, future research will focus on developing and applying ML models for:

Predicting Physicochemical Properties: ML can be used to accurately predict properties like boiling points, vapor pressures, and solubilities, which are essential for process design and environmental modeling. mit.edu

Forecasting Reaction Outcomes: By learning from existing reaction data, ML models can predict the products and yields of new reactions, aiding in the discovery of novel synthetic routes.

Elucidating Structure-Activity Relationships: ML algorithms can identify complex patterns in data that connect molecular structure to reactivity, providing deeper insights into the principles governing chemical behavior. fnasjournals.comresearchgate.net

Accelerating Catalyst Design: ML can be employed to screen large numbers of potential catalysts and identify the most promising candidates for a given reaction, speeding up the development of more efficient catalytic systems.

The integration of ML with computational chemistry methods will provide a powerful toolkit for exploring the chemical frontiers of halogenated systems, leading to new discoveries and innovations. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,2,2-trichloro-3,3,3-trifluoropropane, and how do reaction conditions influence yield and purity?